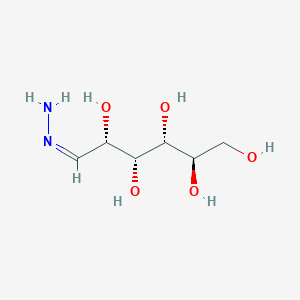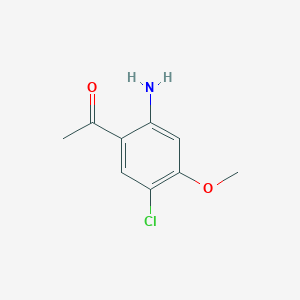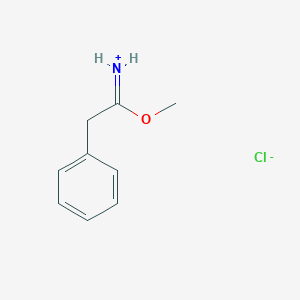
3-Buten-2-one, 3-nitro-4-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-Nitro-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a nitro group, a phenyl group, and a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-nitro-4-phenylbut-3-en-2-one typically involves the reaction of nitroalkenes with phenylacetylene under specific conditions. One common method is the Michael addition reaction, where nitroalkenes react with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production of (3Z)-3-nitro-4-phenylbut-3-en-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-Nitro-4-phenylbut-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-Nitro-4-phenylbut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z)-3-nitro-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-Nitro-4-phenylbut-3-en-2-one: An isomer with a different configuration around the double bond.
4-Nitro-4-phenylbutan-2-one: Lacks the double bond present in (3Z)-3-nitro-4-phenylbut-3-en-2-one.
3-Nitro-4-phenylbut-2-en-1-one: Has a different position of the nitro group.
Uniqueness
(3Z)-3-Nitro-4-phenylbut-3-en-2-one is unique due to its specific configuration and the presence of both a nitro group and a phenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(Z)-3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
Clave InChI |
OYRPMZZLRMIPOM-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B15050992.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)



![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)

